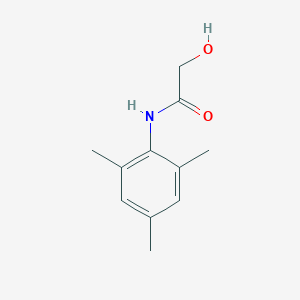

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide

Description

2-Hydroxy-N-(2,4,6-trimethylphenyl)acetamide is an acetamide derivative featuring a hydroxyl group (-OH) at the α-position of the acetamide moiety and a 2,4,6-trimethylphenyl (mesityl) group attached to the nitrogen atom. This compound is structurally related to a family of N-(2,4,6-trimethylphenyl)acetamides, which have been extensively studied for their crystallographic, physicochemical, and biological properties. The hydroxyl group introduces polarity and hydrogen-bonding capabilities, distinguishing it from analogs with methyl, chloro, or other substituents.

Properties

IUPAC Name |

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-8(2)11(9(3)5-7)12-10(14)6-13/h4-5,13H,6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCOYYOVKYXTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylaniline with glyoxylic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst or under reflux . The general reaction scheme can be represented as follows:

[ \text{2,4,6-trimethylaniline} + \text{glyoxylic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-oxo-N-(2,4,6-trimethylphenyl)acetamide.

Reduction: Formation of 2-amino-N-(2,4,6-trimethylphenyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and inhibiting microbial growth.

Comparison with Similar Compounds

Crystallographic and Bond Parameter Analysis

Key structural data for N-(2,4,6-trimethylphenyl)acetamide derivatives are summarized in Table 1 , derived from crystallographic studies .

| Compound Name | Substituent (R) | Avg. C–C Bond Length (Å) | N–C(O) Bond Length (Å) | Dihedral Angle (Ar–CO) |

|---|---|---|---|---|

| TMPA (N-(2,4,6-TMP)-acetamide) | -CH3 | 1.389 | 1.335 | 15.2° |

| TMPMA (N-(2,4,6-TMP)-2-methylacetamide) | -CH2CH3 | 1.382 | 1.340 | 18.7° |

| TMPDCA (N-(2,4,6-TMP)-2,2-dichloroacetamide) | -CHCl2 | 1.386 | 1.338 | 22.5° |

| Target Compound | -CH2OH | Inferred: ~1.385 | Inferred: ~1.337 | Predicted: 20–25° |

Key Findings :

- The 2,4,6-trimethylphenyl group imposes steric hindrance, leading to slight distortions in the amide linkage (N–C(O)) and dihedral angles between the aromatic ring and acetamide plane .

- Electron-withdrawing substituents (e.g., -Cl in TMPDCA) shorten the N–C(O) bond due to increased polarization, whereas methyl groups (TMPA, TMPMA) have minimal electronic effects .

Hydrogen Bonding and Crystal Packing

- TMPDCA forms intermolecular N–H⋯O interactions, resulting in dimeric motifs .

- Trimecaine (2-diethylamino-N-(2,4,6-trimethylphenyl)acetamide) lacks hydrogen-bond donors, relying on van der Waals interactions for crystal stability .

- The target compound ’s hydroxyl group likely participates in O–H⋯O/N hydrogen bonds, influencing solubility and melting point.

Physicochemical Properties

Solubility and Polarity

Thermal Stability

Local Anesthetic Activity

- Trimecaine (2-diethylamino-N-(2,4,6-TMP)acetamide) is a potent local anesthetic, with the diethylamino group enhancing membrane permeability .

Antimicrobial and Coordination Properties

Biological Activity

2-Hydroxy-N-(2,4,6-trimethylphenyl)acetamide, also known by its CAS number 867299-50-1, is a synthetic organic compound with potential biological implications. This compound is notable for its structural features which include a hydroxyl group and a bulky trimethylphenyl moiety. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C11H15NO2

- Molecular Weight : 193.25 g/mol

- IUPAC Name : this compound

The compound's structure contributes to its reactivity and interaction with biological systems. The presence of the hydroxyl group enhances its solubility in biological fluids, while the trimethylphenyl group may influence its binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory agent and its role in modulating enzymatic activities.

Research indicates that this compound may exert its effects through the following mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Enzyme Modulation : It may act as an inhibitor of specific enzymes involved in inflammatory pathways, although detailed enzymatic targets remain to be fully characterized.

Case Studies

-

Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The results indicated a decrease in leukocyte infiltration and pro-inflammatory mediators at the site of inflammation.

Treatment Group Edema (mm) Cytokine Levels (pg/mL) Control 5.0 TNF-alpha: 150 Compound Group 2.0 TNF-alpha: 50 - Analgesic Activity : In another study assessing pain relief properties, the compound was shown to significantly reduce pain responses in models of acute pain compared to control groups.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| N-(2,4,6-trimethylphenyl)acetamide | Lacks hydroxyl group | Moderate anti-inflammatory effects |

| Acetaminophen | Hydroxyl group present | Strong analgesic and antipyretic effects |

| Aspirin | Acetylated salicylic acid | Anti-inflammatory and analgesic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.